molecular formula C10H13ClFN3O4 B605346 ALS-8112 CAS No. 1445379-92-9

ALS-8112

カタログ番号: B605346
CAS番号: 1445379-92-9
分子量: 293.68 g/mol
InChIキー: AWSRKKBIPSQHOJ-IBCQBUCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路および反応条件

ALS-8112は、複数段階の化学プロセスによって合成されます。合成は通常、ヌクレオシド類似体の形成を伴い、その後リン酸化されて活性なトリリン酸形が生成されます。主なステップには次のものがあります。

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 重要な考慮事項には、溶媒の選択、温度制御、結晶化やクロマトグラフィーなどの精製技術が含まれます

化学反応の分析

反応の種類

ALS-8112は、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、さまざまなヌクレオシド類似体とそのリン酸化誘導体が含まれます。 This compoundのトリリン酸形は、抗ウイルス活性があるため特に重要です

科学研究への応用

This compoundは、幅広い科学研究への応用を持っています。

科学的研究の応用

Respiratory Syncytial Virus (RSV)

ALS-8112 has been primarily studied for its efficacy in treating RSV infections. Clinical trials have demonstrated significant reductions in viral load among treated subjects:

  • Phase II Trials : In a randomized, double-blind study involving healthy adults, subjects treated with ALS-8176 (a derivative of this compound) showed a reduction in RSV load by 73% to 88% compared to placebo .
  • Resistance Development : this compound has shown a high barrier to the development of viral resistance, making it a promising candidate for long-term treatment strategies .

Comparative Efficacy

This compound has been compared with other antiviral agents in various studies:

Compound Target Virus EC50 (μM) Resistance Barrier
This compoundRSV A20.153 ± 0.076High
ALS-8176RSV0.09 - 0.73High
Fusion InhibitorsRSVVariableModerate

Case Studies and Research Findings

  • In Vitro Efficacy Against NiV : Recent studies have shown that this compound significantly reduces the cytopathic effect caused by Nipah virus (NiV) in vitro, indicating its potential applicability beyond RSV .
  • Resistance Mechanisms : Research has identified specific mutations in the L gene of RSV associated with resistance to this compound, providing insights into how the virus adapts and how treatment regimens can be adjusted accordingly .
  • Animal Models : Preclinical studies using non-human primates have confirmed the antiviral effects of ALS-8176 against RSV, supporting its transition into clinical settings for infants and other vulnerable populations .

作用機序

ALS-8112は、RSVのRNAポリメラーゼ活性を阻害することによって効果を発揮します。この化合物は、宿主細胞内で活性なトリリン酸形に変換されます。このトリリン酸形は、ウイルスRNAへの組み込みのために天然ヌクレオチドと競合し、RNA合成の早期終了につながります。 これは、ウイルスの複製を効果的に停止させます

類似化合物との比較

類似化合物

ALS-8112の独自性

This compoundは、RSVポリメラーゼに対する高い選択性と効力によって独自です。 他のヌクレオシド類似体とは異なり、this compoundは毒性プロファイルが低く、治療指数が高いため、抗ウイルス療法の有望な候補となっています

生物活性

ALS-8112, also known as lumicitabine, is a first-in-class nucleoside analog prodrug that has garnered attention for its antiviral activity against respiratory syncytial virus (RSV) and other paramyxoviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, resistance patterns, and pharmacokinetics.

This compound exerts its antiviral effects primarily through its active metabolite, this compound-triphosphate (this compound-TP). Upon entering the host cell, this compound is phosphorylated to this compound-TP, which selectively inhibits the viral RNA polymerase of RSV. This inhibition occurs via classic chain termination during RNA synthesis, making it highly effective against RSV without affecting host cell polymerases or unrelated viruses such as hepatitis C virus (HCV) .

Key Findings:

  • Inhibition Mechanism : this compound-TP competes with cytidine triphosphate for binding to the RSV RNA-dependent RNA polymerase (RdRp), leading to termination of RNA synthesis .
  • Selectivity : The compound shows high specificity for RSV and does not inhibit polymerases from host cells or HCV .

Efficacy in Clinical Studies

Clinical evaluations have demonstrated this compound's potent antiviral activity. In vitro studies indicate that this compound can inhibit RSV replication with an effective concentration (EC50) ranging from 0.09 to 0.73 μM and a 90% effective concentration (EC90) between 1.3 and 2.7 μM .

Clinical Trials:

  • Phase I Study : In healthy adults, ALS-8176 (a related compound) showed a 73% to 88% reduction in RSV load compared to placebo .
  • Phase II Trials : Ongoing studies are assessing the efficacy of ALS-8176 in infants hospitalized for bronchiolitis, with promising early results indicating significant viral load reductions .

Resistance Patterns

Resistance to this compound has been observed through mutations in the L gene of RSV, which encodes the viral RNA polymerase. Specific amino acid substitutions associated with resistance include M628L, A789V, L795I, and I796V . These mutations result in a marked increase in the EC50 for resistant strains compared to wild-type strains, indicating a substantial shift in drug potency.

Resistance Data:

MutationAmino Acid ChangeEC50 Shift (μM)
M628LMethionine to Leucine39-fold increase
A789VAlanine to ValineSignificant increase
L795ILeucine to IsoleucineSignificant increase
I796VIsoleucine to ValineSignificant increase

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using population modeling techniques. After oral administration, this compound is rapidly converted into its active form within target tissues such as lung and bronchial epithelial cells. The estimated clearance rates are approximately 54.2 L/h/70 kg for this compound and 115 L/h/70 kg for its metabolite .

Key Pharmacokinetic Parameters:

  • Half-life : The intracellular half-life of this compound-TP is estimated at around 29 hours.
  • Dosing Regimens : Clinical trials utilized various dosing strategies based on pharmacokinetic modeling to optimize therapeutic outcomes while minimizing side effects .

特性

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSRKKBIPSQHOJ-IBCQBUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248923
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445379-92-9
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALS-8112
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。